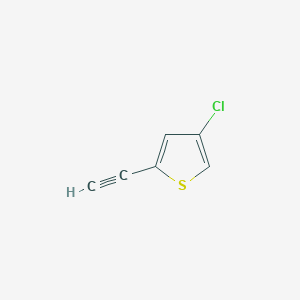

4-Chloro-2-ethynylthiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

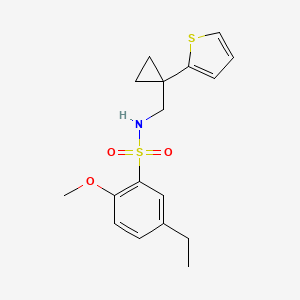

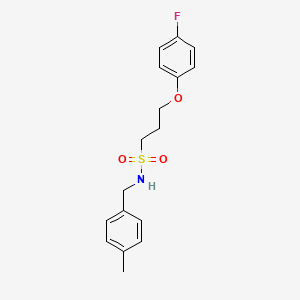

4-Chloro-2-ethynylthiophene is a chemical compound with the molecular formula C6H3ClS . It has a molecular weight of 142.61 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClS/c1-2-6-3-5(7)4-8-6/h1,3-4H . This indicates that the molecule consists of a thiophene ring with a chlorine atom and an ethynyl group attached at the 4 and 2 positions, respectively .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that aromatic compounds like this often undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Microwave Spectroscopy and Structural Analysis

A study by Jin, Lu, Gou, & Feng (2020) explored the microwave spectroscopic and theoretical investigation of 2-ethynylthiophene. They measured and assigned rotational spectra of eight isotopologues, enabling precise structural determination and revealing the substituent effect on the π-electron distribution.

Photochromic and Electrochemical Studies

Wong, Tao, Zhu, & Yam (2011) focused on the synthesis of photochromic dithienylethene-containing ethynylthiophene and its incorporation into platinum(II) phosphine systems. Their study demonstrated reversible photochromism and explored the photophysical and electrochemical properties of these complexes, offering insights into the potential of 4-Chloro-2-ethynylthiophene in photochromic materials and functional devices. (Wong et al., 2011)

Graphene Adsorption Studies

Mehrizad & Gharbani (2014) investigated the decontamination of 4-chloro-2-nitrophenol using graphene, highlighting the compound's importance in various industries. The study provided insights into the adsorption process, kinetic, and thermodynamic parameters, illustrating the potential of graphene in removing pollutants like this compound derivatives from solutions. (Mehrizad & Gharbani, 2014)

Electro-Optical Properties

Choi, Jin, Park, Kim, & Gal (2012) explored the electro-optical properties of poly(2-ethynylthiophene), focusing on its photoluminescence and electrochemical behaviors. This research contributes to understanding the polymer's potential applications in electronic and photonic devices. (Choi et al., 2012)

Synthesis and Properties of Complexes

Le Stang, Paul, & Lapinte (2000) synthesized a binuclear μ-bis(ethynyl)thiophene complex and studied its redox potentials, demonstrating the stability and versatility of such compounds. This research adds valuable information to the field of organometallic chemistry and the potential use of this compound derivatives in complex formation. (Le Stang, Paul, & Lapinte, 2000)

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

While specific future directions for 4-Chloro-2-ethynylthiophene are not available, compounds with similar structures have been studied for their potential applications in material science and medicinal chemistry . For example, thiophene-containing compounds have been used to form polymeric materials through electrochemical polymerization .

Propriétés

IUPAC Name |

4-chloro-2-ethynylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClS/c1-2-6-3-5(7)4-8-6/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHRNIDHGGSYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CS1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)

![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)

![Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009024.png)

![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)